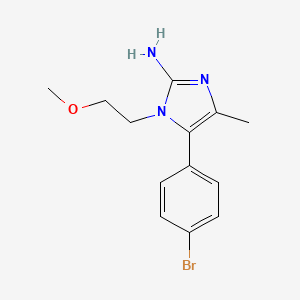
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the imidazole class of compounds It features a bromophenyl group, a methoxyethyl group, and a methyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction using an appropriate alkyl halide.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
5-(4-Fluorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a fluorine atom, which can significantly affect its electronic properties and reactivity.
Uniqueness
The presence of the bromophenyl group in 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity due to the bromine atom’s size and electronegativity.
Eigenschaften
CAS-Nummer |
918801-79-3 |
|---|---|
Molekularformel |
C13H16BrN3O |
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methylimidazol-2-amine |
InChI |
InChI=1S/C13H16BrN3O/c1-9-12(10-3-5-11(14)6-4-10)17(7-8-18-2)13(15)16-9/h3-6H,7-8H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
XTCRNDZEXWKXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)N)CCOC)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
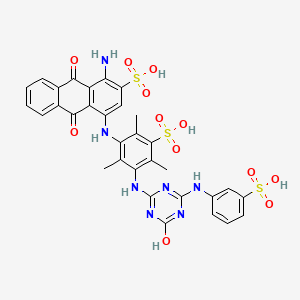
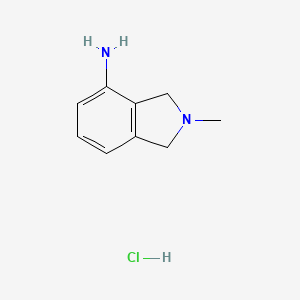
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
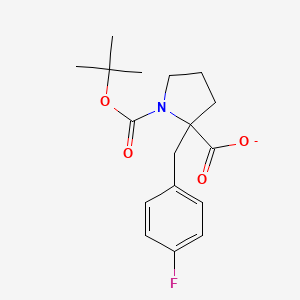

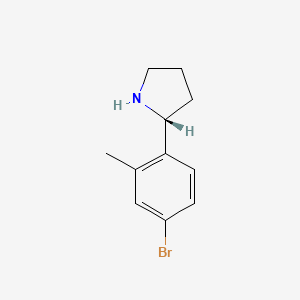
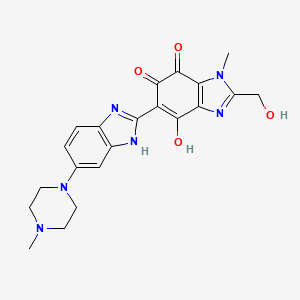
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
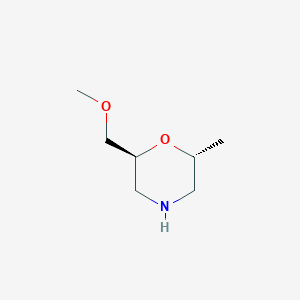
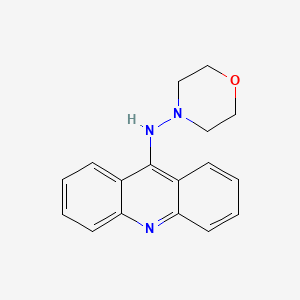

![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
